Razuprotafib

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Razuprotafib inhibe VE-PTP, un regulador negativo de Tie2 en vasos sanguíneos enfermos, uniéndose e inhibiendo el dominio catalítico intracelular de VE-PTP que inactiva Tie2 . Esta inhibición permite que this compound restaure la activación de Tie2, mejorando la función endotelial y estabilizando los vasos sanguíneos . Los objetivos moleculares y las vías involucradas incluyen el receptor Tie2 y sus moléculas de señalización descendentes, como AKT, eNOS y ERK .

Análisis Bioquímico

Biochemical Properties

Razuprotafib interacts with the enzyme VE-PTP (vascular endothelial-protein tyrosine phosphatase), a negative regulator of Tie2 in diseased blood vessels . By binding and inhibiting the intracellular catalytic domain of VE-PTP, this compound prevents the inactivation of Tie2 . This allows this compound to restore Tie2 activation, enhancing endothelial function and stabilizing blood vessels .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by restoring Tie2 activation, which enhances endothelial function and stabilizes blood vessels . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of VE-PTP, a negative regulator of Tie2 in diseased blood vessels . This compound binds and inhibits the intracellular catalytic domain of VE-PTP, preventing the inactivation of Tie2 . This allows this compound to restore Tie2 activation, leading to the enhancement of endothelial function and stabilization of blood vessels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving patients with open-angle glaucoma or ocular hypertension, this compound demonstrated a significantly larger reduction in diurnal intraocular pressure than latanoprost alone after 28 days .

Metabolic Pathways

This compound undergoes enzymatic oxidation and methylation to form a major metabolite . The major pathway of this compound metabolism involves extensive oxidation of the thiophene and phenyl rings .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para Razuprotafib no se detallan ampliamente en la literatura disponible. se sabe que this compound es una molécula pequeña que puede ser autoadministrada por los pacientes mediante inyección subcutánea . Los métodos de producción industrial para este compuesto probablemente involucrarían técnicas estándar de síntesis orgánica, incluido el uso de reactivos y catalizadores específicos para lograr la estructura molecular deseada.

Análisis De Reacciones Químicas

Razuprotafib experimenta varias reacciones químicas, principalmente involucrando su interacción con VE-PTP. Es un inhibidor potente y selectivo de la actividad catalítica de VE-PTP, con una IC50 de 17 pM . El compuesto promueve la activación de Tie2, mejora la activación de Tie2 inducida por angiopoyetina-1 (ANG1) y estimula la fosforilación de moléculas de señalización en la vía de Tie2, incluyendo AKT, eNOS y ERK . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen inhibidores y activadores específicos que se dirigen a la vía de Tie2.

Comparación Con Compuestos Similares

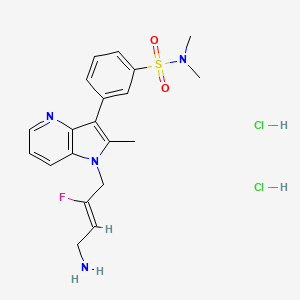

Razuprotafib es único en su inhibición selectiva de VE-PTP y su capacidad para restaurar la activación de Tie2. Compuestos similares incluyen:

La singularidad de this compound radica en su potente e inhibición selectiva de VE-PTP, lo que lo distingue de otros agonistas e inhibidores de Tie2.

Propiedades

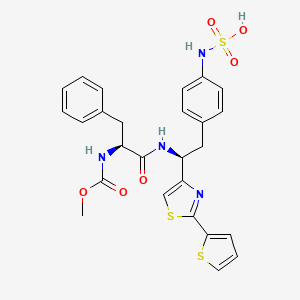

IUPAC Name |

[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJDHELCGJFUHW-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Razuprotafib inhibits [VE-PTP](https://go.drugbank.com/bio_entities/BE0003769) (a negative regulator of Tie2 in diseased blood vessels) by binding and inhibiting the intracellular catalytic domain of VE-PTP that inactivates Tie2. This in turn allows razuprotafib to restore Tie2 activation to allow for enhancement of endothelial function and stabilization of blood vessels. Razuprotafib is being investigated against diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19. | |

| Record name | Razuprotafib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1008510-37-9 | |

| Record name | Razuprotafib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1008510379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razuprotafib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RAZUPROTAFIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WAX4UT396 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of razuprotafib and how does it impact the Tie2 signaling pathway?

A1: this compound is a potent and selective small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP), an enzyme that negatively regulates Tie2 receptor activity. [] By inhibiting VE-PTP, this compound prevents the dephosphorylation of Tie2, leading to sustained activation of the Tie2 signaling pathway. [, ] This activation promotes endothelial cell survival, reduces vascular leakage, and may improve blood flow in tissues. [, ]

Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?

A2: Studies using radiolabeled this compound have revealed that it is rapidly absorbed following subcutaneous administration in multiple species, including humans. [] The compound is primarily distributed to plasma, with a lower blood-to-plasma ratio observed in humans (B:P = 0.36). [] Metabolism studies indicate that this compound is extensively metabolized, primarily by the CYP2C8 enzyme. [, ] A major metabolite in monkeys and humans is an S-methylated oxidized derivative, formed through a pathway involving thiol oxidation. [] Elimination of radioactivity occurs predominantly via feces in all species studied. []

Q3: Are there preclinical models that demonstrate the efficacy of this compound?

A3: In vitro studies utilizing AGAL-deficient endothelial cells, a model system for studying Fabry disease, demonstrated that this compound treatment improved glycocalyx structure and endothelial function. [] This improvement was comparable to that observed with enzyme replacement therapy and other therapeutic interventions, suggesting its potential in addressing endothelial dysfunction associated with this disease. []

Q4: What are the potential applications of this compound beyond its use in ophthalmology?

A4: While this compound has shown promise in clinical trials for glaucoma and ocular hypertension as an adjunct therapy, [] its mechanism of action suggests broader therapeutic potential. Given the role of Tie2 signaling in vascular homeostasis, this compound may be investigated for its therapeutic benefit in other conditions characterized by endothelial dysfunction and vascular leakage, such as diabetic retinopathy, macular edema, and inflammatory diseases. [] Further research is needed to fully elucidate its therapeutic potential in these areas.

Q5: What analytical techniques are used to characterize and quantify this compound and its metabolites?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for the characterization and quantification of this compound and its metabolites in various biological matrices. [, ] This technique allows for the sensitive and specific detection of the parent drug and its metabolites, enabling detailed metabolic profiling and pharmacokinetic studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)